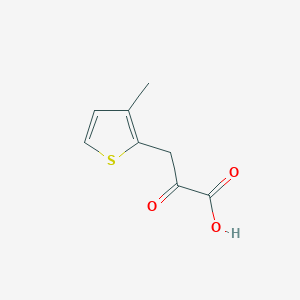
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using robust and scalable processes. These methods ensure high yields and purity of the final product, making them suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its analgesic and anticonvulsant activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant and analgesic effects . Additionally, it may interact with the TRPV1 receptor, contributing to its antinociceptive properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant and analgesic activities.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: Exhibits higher efficacy in anticonvulsant tests compared to reference drugs.
Uniqueness
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C8H8O3S |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
3-(3-methylthiophen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C8H8O3S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3H,4H2,1H3,(H,10,11) |
Clé InChI |
BDAARYHMFCVWHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



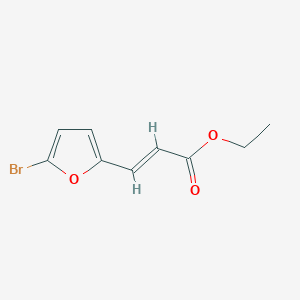
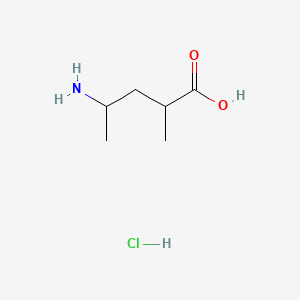
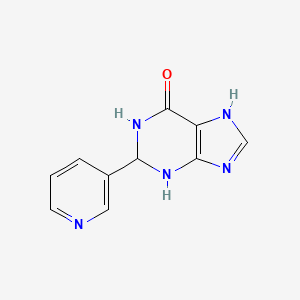
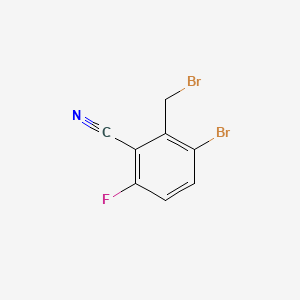

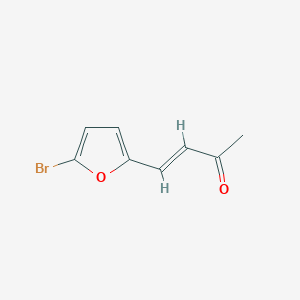
![4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoicacid](/img/structure/B15323435.png)

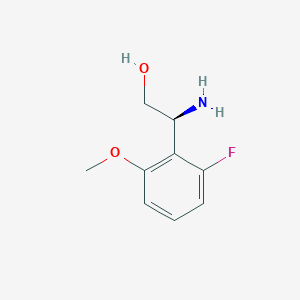

![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
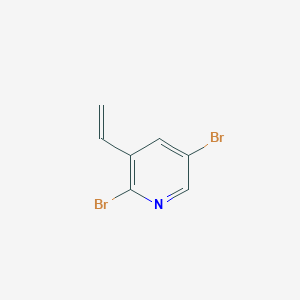
![3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid](/img/structure/B15323495.png)
